2-Chlorophenyl (2-chlorobut-1-en-1-yl)carbamate
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Overview
Description
2-Chlorophenyl (2-chlorobut-1-en-1-yl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a chlorophenyl group and a chlorobutene moiety linked through a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenyl (2-chlorobut-1-en-1-yl)carbamate typically involves the reaction of 2-chlorophenyl isocyanate with 2-chlorobut-1-en-1-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction can be represented as follows:
2-Chlorophenyl isocyanate+2-Chlorobut-1-en-1-ol→2-Chlorophenyl (2-chlorobut-1-en-1-yl)carbamate
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenyl (2-chlorobut-1-en-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorobutene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of chlorophenyl oxides.
Reduction: Formation of chlorophenyl amines or alcohols.
Substitution: Formation of substituted carbamates or chlorobutene derivatives.
Scientific Research Applications
2-Chlorophenyl (2-chlorobut-1-en-1-yl)carbamate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chlorophenyl (2-chlorobut-1-en-1-yl)carbamate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorophenyl isocyanate
- 2-Chlorobut-1-en-1-ol
- 2-Chlorophenyl carbamate
Uniqueness
2-Chlorophenyl (2-chlorobut-1-en-1-yl)carbamate is unique due to the combination of its chlorophenyl and chlorobutene moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
88309-75-5 |
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Molecular Formula |
C11H11Cl2NO2 |
Molecular Weight |
260.11 g/mol |
IUPAC Name |
(2-chlorophenyl) N-(2-chlorobut-1-enyl)carbamate |
InChI |
InChI=1S/C11H11Cl2NO2/c1-2-8(12)7-14-11(15)16-10-6-4-3-5-9(10)13/h3-7H,2H2,1H3,(H,14,15) |
InChI Key |
QQXRKUQAKBQFLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CNC(=O)OC1=CC=CC=C1Cl)Cl |
Origin of Product |
United States |
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